5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Overview
Description
The compound you mentioned contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . Piperidine is a versatile scaffold that can be modified to create a wide range of compounds with different biological profiles .
Molecular Structure Analysis
The molecular structure of piperidine-4-carbonyl chloride hydrochloride, a related compound, is available on PubChem . It has a molecular formula of C6H11Cl2NO and a molecular weight of 184.06 g/mol .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be complex and varied. For instance, in the presence of NH3 and H2, furfural can be transformed into piperidine via a series of reaction steps .
Physical and Chemical Properties Analysis
Piperidine-4-carbonyl chloride hydrochloride has a molecular weight of 184.06 g/mol, and it has 2 hydrogen bond donors and 2 hydrogen bond acceptors .
Scientific Research Applications
Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Research has explored derivatives of piperidine and indole compounds as ligands for the 5-HT1D receptor. Modifications, such as fluorination, have been shown to improve oral absorption and pharmacokinetic profiles of these compounds, indicating potential therapeutic applications (Niel et al., 1999).
Potential 5-HT3 Receptor Antagonists Compounds derived from tropane-3-spiro-4'(5')-imidazoline and indole have been studied for their potential as 5-HT3 receptor antagonists. These compounds, including various derivatives, show promise in pharmacological studies, suggesting potential applications in treating conditions mediated by the 5-HT3 receptor (Whelan et al., 1995).
Synthesis of Azacarbazole Derivatives The Japp-Klingemann reaction has been applied in the synthesis of azacarbazole derivatives from piperidin-4-ones. These derivatives have been characterized and could offer a new avenue for chemical research and potential pharmaceutical applications (Jhanwar et al., 2009).
Antidepressant Drug Candidates Piperidine and indole derivatives have been studied for their potential as antidepressant drug candidates. For example, 5-fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride was developed as an antidepressant, indicating the therapeutic potential of these compounds in mental health disorders (Anderson et al., 1997).
Biochemical Assessment of Central 5-HT Agonist Activity Piperidinyl indole derivatives have been investigated for their effects on serotonin neurons in the brain, suggesting roles in modulating neurotransmission and potential applications in treating neurological disorders (Euvrard & Boissier, 1980).
Antibacterial and Antioxidant Properties Certain piperidine and indole derivatives have been shown to exhibit antibacterial and antioxidant activities, highlighting their potential as novel therapeutic agents in combating bacterial infections and oxidative stress-related conditions (Al-ayed, 2011).
Synthesis of Piperidine Derivatives with Potential Anticancer Properties Synthesis and structural studies of piperidine derivatives, including spiropiperidines and related compounds, have indicated their potential as cytotoxic and anticancer agents, opening up new possibilities in cancer therapy research (Dimmock et al., 1998).
Bacterial Efflux Pump Inhibitors Studies on certain piperidine derivatives have shown their ability to inhibit bacterial efflux pumps, making them potential candidates for restoring antibiotic efficacy against multidrug-resistant bacteria, a significant concern in modern medicine (Żesławska et al., 2017).
Novel c-Met/ALK Inhibitors for Cancer Treatment Aminopyridyl/pyrazinyl-substituted piperidine derivatives have been developed as selective and efficacious c-Met/ALK inhibitors, showing significant promise in cancer treatment, particularly in tumor growth inhibition in various cancer models (Li et al., 2013).
Potential Antidepressants 1-Arylspiro[indoline-3,4'-piperidine]s
Research into 1-arylspiro[indoline-3,4'-piperidine] compounds has shown their potential as antidepressants. These studies provide insights into novel treatments for depression and other mood disorders (Ong et al., 1983).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(piperidine-4-carbonyl)-1,3-dihydroindol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-13-8-11-7-10(1-2-12(11)16-13)14(18)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHMNXCUFOXORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC3=C(C=C2)NC(=O)C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.